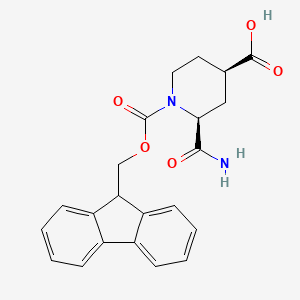

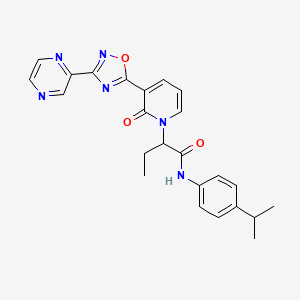

![molecular formula C25H26N4 B2753044 N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477232-86-3](/img/structure/B2753044.png)

N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a derivative of 7-deazaadenine . It’s a type of pyrrolo[2,3-d]pyrimidin-4-amine, which are analogues of adenine where the N-7 (purine numbering) has been replaced by a CH group .

Synthesis Analysis

The compound can be synthesized through the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This process results in the formation of 2-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines .Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexyl group, a 4-methylphenyl group, and a phenyl group attached to a pyrrolo[2,3-d]pyrimidin-4-amine core . The 1H NMR spectrum of the compound in CDCl3 shows various signals corresponding to these groups .Aplicaciones Científicas De Investigación

Anticancer Activity

The pyridopyrimidine scaffold, present in our compound, has been investigated for its antitumor effects. For instance, piritrexim, a related compound, inhibits dihydrofolate reductase (DHFR) and shows promising antitumor activity against carcinosarcoma in rats . Researchers continue to explore derivatives of this scaffold for their potential in cancer therapy.

NF-κB Inhibition for Psoriasis Treatment

The compound “N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” has been identified as a novel and potent inhibitor of NF-κB-inducing kinase (NIK). It shows promise for treating psoriasis. Oral administration of a derivative (12f) effectively alleviated psoriasis symptoms in a mouse model .

Therapeutic Targets

Various pyridopyrimidines, including our compound, are used against several therapeutic targets. Notably, palbociclib (a breast cancer drug developed by Pfizer) and dilmapimod (with potential activity against rheumatoid arthritis) fall within this category .

Synthesis and Structure

Understanding the synthetic routes is crucial. The compound’s synthesis involves specific protocols, and its structure plays a pivotal role in its biological activity. Researchers have explored different synthetic methods to prepare pyridopyrimidine derivatives .

Direcciones Futuras

Propiedades

IUPAC Name |

N-cyclohexyl-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4/c1-18-12-14-21(15-13-18)29-16-22(19-8-4-2-5-9-19)23-24(26-17-27-25(23)29)28-20-10-6-3-7-11-20/h2,4-5,8-9,12-17,20H,3,6-7,10-11H2,1H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAILVJOPRJZFSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4CCCCC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(2,4-dichlorobenzyl)amino]benzoate](/img/structure/B2752963.png)

![2-(1H-indol-1-yl)-N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)acetamide](/img/structure/B2752965.png)

![2-(Difluoromethyl)thieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B2752969.png)

![N-[[3-[[ethyl(methyl)amino]methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2752970.png)

![N-(2-(4-(2-(benzo[d]thiazol-2-ylthio)acetyl)piperazin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2752975.png)

![3-(1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2752980.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2752984.png)